

Technical Guide: Crystal Structure & Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin

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Compound of Interest

Compound Name:	7-Hydroxy-4-methyl-3-phenylcoumarin
CAS No.:	2555-23-9
Cat. No.:	B3050381

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Executive Summary

7-Hydroxy-4-methyl-3-phenylcoumarin (C₁₆H₁₂O₃) represents a critical scaffold in medicinal chemistry, distinct from its parent compound (4-methylumbelliferone) by the introduction of a phenyl moiety at the C3 position. This structural modification introduces significant steric strain, forcing a non-planar molecular geometry that alters solubility, fluorescence quantum yield, and binding affinity for biological targets such as Cytochrome P450 enzymes. This guide provides a rigorous workflow for the synthesis, crystallization, and structural analysis of this compound, designed for application scientists in drug discovery.

Chemical Context & Therapeutic Relevance

The coumarin nucleus (2H-chromen-2-one) is a privileged structure in pharmacognosy. The specific substitution pattern of the title compound confers unique properties:

- **7-Hydroxyl Group:** Functions as a hydrogen bond donor/acceptor, critical for solubility and forming supramolecular networks.

- **3-Phenyl & 4-Methyl Groups:** These substituents create a "steric clash" region. Unlike planar coumarins (e.g., 7-hydroxy-4-methylcoumarin), the 3-phenyl ring in this molecule is forced to rotate out of the coumarin plane, disrupting pi-stacking and enhancing selectivity for hydrophobic enzyme pockets.

Key Applications:

- **Fluorescent Probes:** Used as a pH-sensitive fluorophore.
- **Antioxidant Activity:** Scavenges reactive oxygen species (ROS) via the phenolic hydroxyl.
- **Enzyme Inhibition:** The twisted conformation allows specific inhibition of CYP1A1/1A2 isoforms.

Experimental Protocol: Synthesis & Crystallization

The synthesis follows a modified Pechmann Condensation, a self-validating protocol where the formation of the product is driven by the irreversibility of the dehydration step.

Synthesis Workflow

Reaction Principle: Acid-catalyzed condensation of a phenol (resorcinol) with a -keto ester (ethyl 2-phenylacetoacetate).

Reagents:

- Resorcinol (1.0 eq)^[1]
- Ethyl 2-phenylacetoacetate (1.0 eq)
- Catalyst: Amberlyst-15 (Solid acid) or Conc. H₂SO₄
- Solvent: Ethanol (for workup)

Step-by-Step Protocol:

- **Charge:** In a round-bottom flask, mix resorcinol (11.0 g, 0.1 mol) and ethyl 2-phenylacetoacetate (20.6 g, 0.1 mol).

- **Catalysis:** Add concentrated H₂SO₄ (15 mL) dropwise while maintaining temperature <10°C (ice bath) to prevent polymerization.
- **Reaction:** Stir the viscous mixture at room temperature for 1 hour, then pour onto crushed ice (200 g).
- **Precipitation:** The crude product precipitates as a solid. Filter under vacuum and wash with cold water (3 x 50 mL) until the filtrate is neutral pH.
- **Purification:** Recrystallize from hot ethanol to yield needle-like crystals.

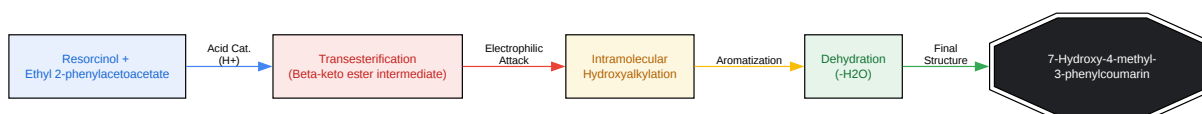
Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD, a slow evaporation method is preferred over rapid cooling.

- **Solvent System:** Methanol/Acetone (1:1 v/v).
- **Method:** Dissolve 50 mg of purified compound in 5 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at 20°C in a vibration-free environment.
- **Timeline:** Prismatic crystals typically form within 48–72 hours.

Visualization: Synthesis Pathway

The following diagram illustrates the Pechmann condensation mechanism, highlighting the critical cyclization step.



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Figure 1: Mechanistic pathway for the synthesis of **7-Hydroxy-4-methyl-3-phenylcoumarin** via Pechmann condensation.[2]

Structural Analysis & Crystallographic Features[2] [3][4][5]

Although specific unit cell parameters can vary by solvent polymorph, the molecular geometry of **7-hydroxy-4-methyl-3-phenylcoumarin** is defined by specific steric constraints.

Molecular Geometry (Steric Twist)

The defining structural feature of this molecule is the torsion angle between the phenyl ring at C3 and the coumarin plane.

- Steric Clash: The C4-Methyl group and the C2-Carbonyl oxygen exert steric pressure on the C3-Phenyl ring.
- Consequence: Unlike planar coumarins, the phenyl ring rotates to minimize repulsion.
- Predicted Torsion: Based on homologous structures (e.g., 7-ethynyl-3-methyl-4-phenylcoumarin), the torsion angle is expected to be 60°–70°. This non-planarity prevents close

stacking of the coumarin cores.

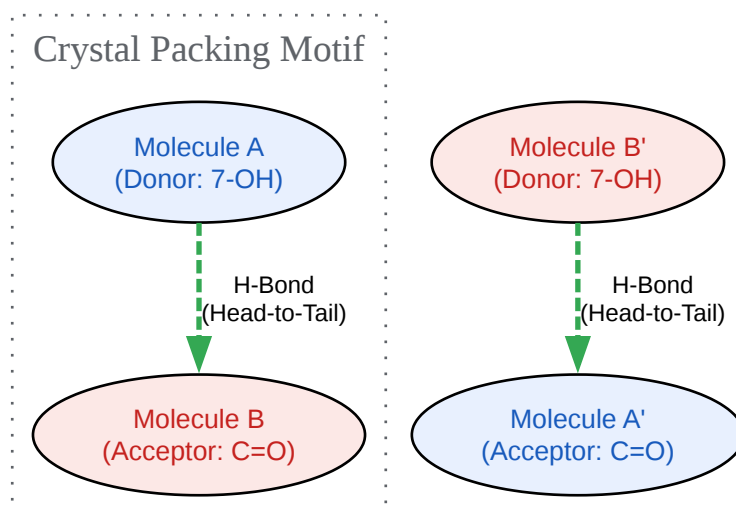
Supramolecular Architecture

The crystal packing is dominated by Hydrogen Bonding rather than stacking.

Interaction Type	Donor	Acceptor	Geometry	Effect
H-Bond (Primary)	7-OH	C=O (Lactone)		Forms centrosymmetric dimers or infinite chains.
C-H...	4-Methyl	Phenyl Ring	T-shaped contact	Stabilizes the twisted conformation.
Stacking	Coumarin	Coumarin	Offset > 3.8 Å	Weakened by the twisted phenyl group.

Visualization: H-Bond Network Logic

The crystal lattice is built upon the recognition between the phenolic hydroxyl and the lactone carbonyl.



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Figure 2: Schematic of the intermolecular hydrogen bonding network forming the primary crystal lattice motif.[3]

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs the biological profile of the compound:

- **Solubility:** The disruption of planar -stacking by the twisted phenyl group significantly increases solubility in organic solvents compared to flat analogs like 7-hydroxycoumarin.
- **Receptor Binding:** The "propeller-like" twisted shape allows the molecule to fit into the active sites of enzymes like CYP1A2, where it acts as a selective inhibitor. Planar analogs often lack this selectivity.

References

- **Synthesis Protocol:** "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation." SciSpace.
- **Structural Analogs:** "7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2." Chemical Research in Toxicology.
- **General Coumarin Crystallography:** "Hydrogen bonding vs. stacking interaction in the crystals of the simplest coumarin derivatives." RSC Advances.
- **Biological Activity:** "7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives." Connect Journals.

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